molecular formula C14H22N2O3 B12777532 (R)-Practolol CAS No. 37936-66-6

(R)-Practolol

Cat. No.: B12777532
CAS No.: 37936-66-6
M. Wt: 266.34 g/mol
InChI Key: DURULFYMVIFBIR-CYBMUJFWSA-N
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Description

®-Practolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It was developed for the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is notable for its selectivity towards beta-1 adrenergic receptors, which makes it effective in reducing heart rate and myocardial contractility without significantly affecting bronchial and vascular smooth muscles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Practolol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the intermediate, 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide.

    Reaction Conditions: This intermediate is synthesized through a series of reactions including nitration, reduction, and acylation.

    Chiral Resolution: The racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-Practolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The product is purified using techniques such as crystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

®-Practolol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed.

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, ®-Practolol is used as a model compound to study beta-blocker interactions and the effects of chirality on drug activity.

Biology

In biological research, it serves as a tool to investigate the physiological and biochemical pathways involving beta-adrenergic receptors.

Medicine

Medically, ®-Practolol is used to manage cardiovascular conditions. It helps in reducing heart rate, controlling arrhythmias, and managing hypertension.

Industry

In the pharmaceutical industry, ®-Practolol is used in the development of new beta-blockers and related cardiovascular drugs.

Mechanism of Action

®-Practolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are those regulating cardiac output and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions.

    Atenolol: Another selective beta-1 blocker with similar therapeutic uses.

    Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and angina.

Uniqueness

®-Practolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on bronchial and vascular smooth muscles. This selectivity reduces the risk of bronchospasm, making it safer for patients with respiratory conditions.

Properties

CAS No.

37936-66-6

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

N-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m1/s1

InChI Key

DURULFYMVIFBIR-CYBMUJFWSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Origin of Product

United States

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